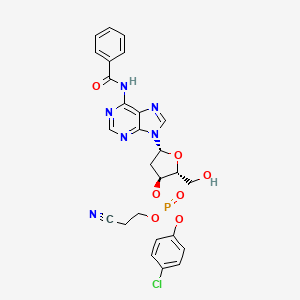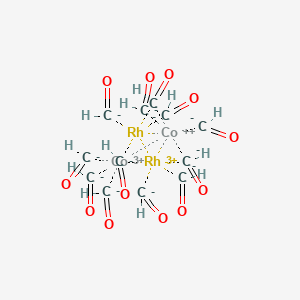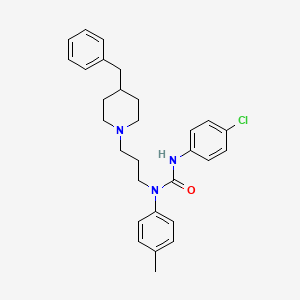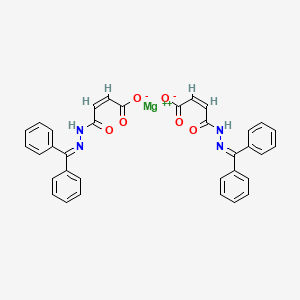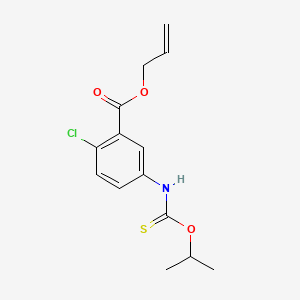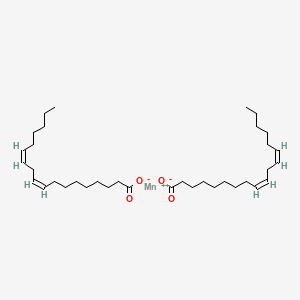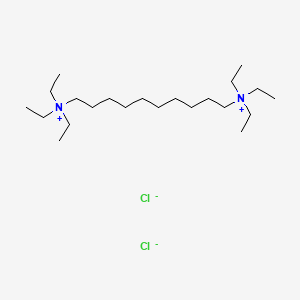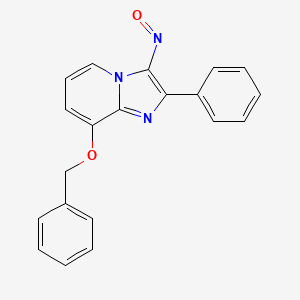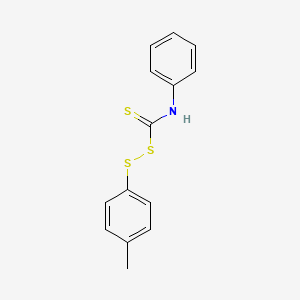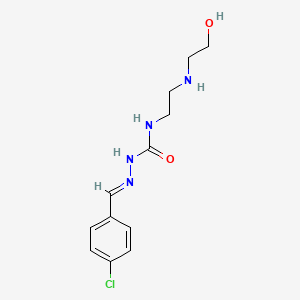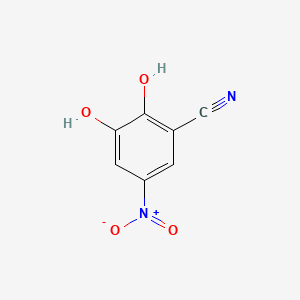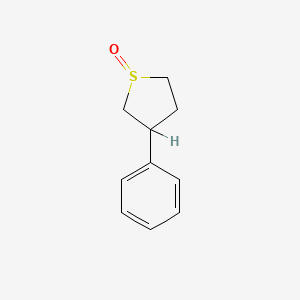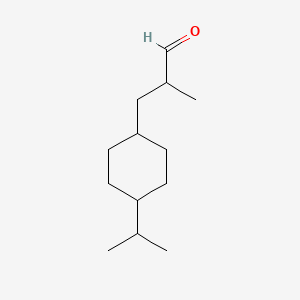
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde is an organic compound with the molecular formula C13H24O. It is characterized by its unique structure, which includes a cyclohexane ring substituted with an isopropyl group and an aldehyde functional group. This compound is often used in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde typically involves the alkylation of cyclohexane derivatives followed by oxidation. One common method is the Friedel-Crafts alkylation of cyclohexane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the aldehyde functional group.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with optimized conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: 4-Isopropyl-alpha-methylcyclohexanecarboxylic acid.
Reduction: 4-Isopropyl-alpha-methylcyclohexanepropanol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
Scientific Research Applications
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry due to its pleasant scent and stability.
Mechanism of Action
The mechanism of action of 4-Isopropyl-alpha-methylcyclohexanepropionaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylcyclohexanecarboxaldehyde: Similar structure but lacks the alpha-methyl group.
4-Isopropyl-alpha-methylcyclohexanecarboxylic acid: Oxidized form of the aldehyde.
4-Isopropyl-alpha-methylcyclohexanepropanol: Reduced form of the aldehyde.
Uniqueness
4-Isopropyl-alpha-methylcyclohexanepropionaldehyde is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its pleasant scent and stability make it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Properties
CAS No. |
51367-69-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-3-(4-propan-2-ylcyclohexyl)propanal |
InChI |
InChI=1S/C13H24O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h9-13H,4-8H2,1-3H3 |
InChI Key |
ZVPQMVSVAYSBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)CC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


